5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid
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Overview
Description
5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid: is an organic compound with the molecular formula C12H11NO5 It is characterized by the presence of an isoxazole ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid typically involves the following steps:
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Formation of Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an alkyne and a nitrile oxide. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and may require a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80°C) for several hours .
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Introduction of 3,4-Dimethoxyphenyl Group: : The 3,4-dimethoxyphenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the 3,4-dimethoxyphenyl group with the isoxazole ring .
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Carboxylation: : The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide (CO2) under high pressure and temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to the formation of reduced isoxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid derivatives.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. The presence of the isoxazole ring and the 3,4-dimethoxyphenyl group contributes to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: Similar structure but with a single methoxy group at the 4-position.
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid: Contains fluorine substituents at the 2 and 4 positions of the phenyl ring.
5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid: Contains chlorine substituents at the 2 and 4 positions of the phenyl ring.
Uniqueness
5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid is unique due to the presence of two methoxy groups at the 3 and 4 positions of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-16-9-4-3-7(5-11(9)17-2)10-6-8(12(14)15)13-18-10/h3-6H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPXHDKCCWLQEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360220 |
Source
|
Record name | 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33282-17-6 |
Source
|
Record name | 5-(3,4-Dimethoxyphenyl)-3-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33282-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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